1-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
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Overview
Description
1-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H20BrN5O3S and its molecular weight is 502.39. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to 1-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives of 1,2,4-triazole, such as those obtained from furan-2-carbohydrazide, have shown activity against various microorganisms, indicating potential for the development of new antimicrobial agents (Başoğlu et al., 2013). Similar antimicrobial efficacy has been reported for other 1,2,4-triazole derivatives synthesized from different starting compounds, further supporting the antimicrobial application potential of such chemically related entities (Demirbaş et al., 2010).
Pharmacological Evaluation
Pharmacological evaluation of compounds similar to this compound includes the study of their antidepressant and antianxiety activities. Derivatives of 1,2-oxazol-4-ylmethyl piperazine, structurally akin to the compound , have shown significant antidepressant and antianxiety effects in animal models, suggesting a potential route for the development of new psychiatric medications (Kumar et al., 2017).
Inotropic Activity
Additionally, derivatives of piperidine-4-carboxamides, related to the compound of interest, have been synthesized and assessed for their positive inotropic activity, indicating their potential use in developing treatments for heart conditions (Liu et al., 2009).
Antiviral Activity
The structural framework of this compound also presents potential for antiviral applications. For example, compounds based on related heterocyclic structures have demonstrated promising activity against avian influenza virus (H5N1), highlighting the possibility of leveraging similar compounds in antiviral drug development (Flefel et al., 2012).
Mechanism of Action
Target of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which this compound might be involved in, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
A similar compound was found to have potent in vitro antipromastigote activity .
Action Environment
The suzuki–miyaura (sm) coupling reaction, which this compound might be involved in, is known for its exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
1-[(3-bromophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN5O3S/c22-14-4-1-3-13(11-14)16(26-8-6-12(7-9-26)18(23)28)17-20(29)27-21(31-17)24-19(25-27)15-5-2-10-30-15/h1-5,10-12,16,29H,6-9H2,(H2,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQKXVOHGCKHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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